
3-Hydroxymethyl Maraviroc-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxymethyl Maraviroc-d6 is a deuterium-labeled analogue of Maraviroc, a chemokine receptor antagonist used in the treatment of HIV-1 infection. This compound is primarily used in proteomics research and has a molecular formula of C29H35D6F2N5O with a molecular weight of 535.70 .
Análisis De Reacciones Químicas
3-Hydroxymethyl Maraviroc-d6, like its parent compound Maraviroc, can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Aplicaciones Científicas De Investigación
3-Hydroxymethyl Maraviroc-d6 is used extensively in scientific research, particularly in the fields of:
Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the metabolic pathways of Maraviroc.
Biology: It is used to investigate the biological activity and pharmacokinetics of Maraviroc in various biological systems.
Medicine: It is used in the development of new antiretroviral therapies and to study the resistance mechanisms of HIV-1.
Industry: It is used in the pharmaceutical industry for the quality control and validation of Maraviroc-based drugs
Mecanismo De Acción
3-Hydroxymethyl Maraviroc-d6, like Maraviroc, acts as an entry inhibitor by blocking the CCR5 receptor on the surface of human cells. This prevents the HIV-1 virus from binding to the receptor and entering the cells. The interaction between Maraviroc and the CCR5 receptor is selective and slowly reversible, making it an effective antiretroviral agent .
Comparación Con Compuestos Similares
3-Hydroxymethyl Maraviroc-d6 is unique due to its deuterium labeling, which enhances the accuracy and sensitivity of analytical methods. Similar compounds include:
Maraviroc: The parent compound, used in the treatment of HIV-1 infection.
Maraviroc-d6: Another deuterium-labeled analogue of Maraviroc, used for similar research purposes
Propiedades
Fórmula molecular |
C29H41F2N5O2 |
|---|---|
Peso molecular |
529.7 g/mol |
Nombre IUPAC |
4,4-difluoro-N-[3-[3-[3-(hydroxymethyl)-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C29H41F2N5O2/c1-19(2)27-34-33-26(18-37)36(27)24-16-22-8-9-23(17-24)35(22)15-12-25(20-6-4-3-5-7-20)32-28(38)21-10-13-29(30,31)14-11-21/h3-7,19,21-25,37H,8-18H2,1-2H3,(H,32,38) |
Clave InChI |
QYAXWUVUSZZECX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethyl-trimethylazanium;chloride](/img/structure/B12289087.png)
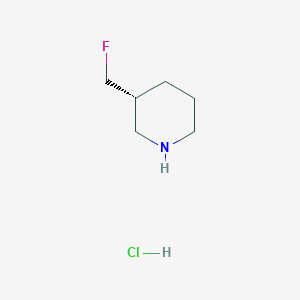
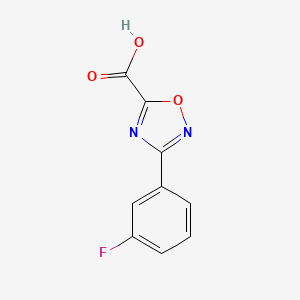
![11,16-Dihydroxy-1,2,13,17-tetramethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-7-en-6-one](/img/structure/B12289126.png)
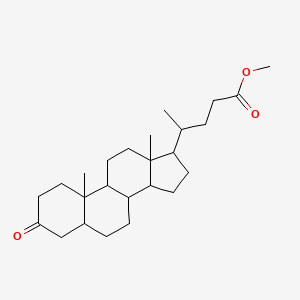
![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] sulfate](/img/structure/B12289132.png)
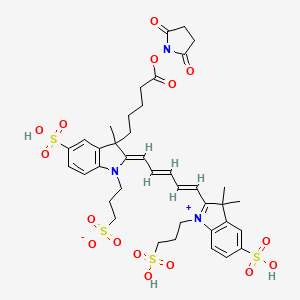

![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B12289141.png)
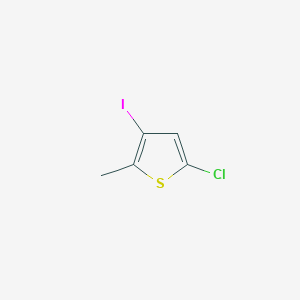
![(S)-6-Methoxy-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B12289156.png)
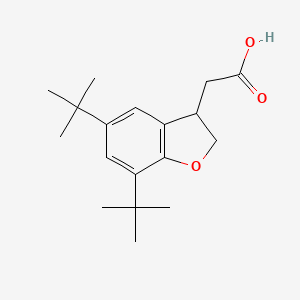

![(3S,4aS,8aS)-2-[(benzyloxy)carbonyl]-decahydroisoquinoline-3-carboxylic acid](/img/structure/B12289168.png)
